molecular formula C16H17NO2 B4628449 N-[2-(4-methylphenoxy)ethyl]benzamide

N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B4628449
M. Wt: 255.31 g/mol
InChI Key: DETHFWSPZSSQOM-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenoxy)ethyl]benzamide (IUPAC: 4-Methyl-N-[2-(4-methylphenoxy)ethyl]benzamide) is a benzamide derivative with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol . Its structure comprises a benzamide core substituted with a 4-methylphenoxyethyl group.

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13-7-9-15(10-8-13)19-12-11-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHFWSPZSSQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations :

  • Synthetic Feasibility : Rip-B’s synthesis achieves an 80% yield in 30 minutes , suggesting efficient routes for ethyl-linked benzamides. Thiourea derivatives (e.g., 1i, 1j, 1k) also show high yields (71–94%) using carbodiimide coupling .

Pharmacological and Functional Comparisons

Antioxidant Activity
  • THHEB : Demonstrates superior free radical scavenging (IC₅₀ DPPH: 22.8 μM; superoxide: 2.5 μM) compared to ascorbic acid . The trihydroxybenzamide core is critical for this activity, a feature absent in the target compound.
Antimicrobial and Anticancer Activity
  • 2-Azetidinone-Benzamide Hybrids: Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) inhibits breast cancer (MCF7) cells via QSAR-governed mechanisms .
  • Sigma Receptor-Targeting Benzamides: Radioiodinated analogs (e.g., [¹²⁵I]PIMBA) show high uptake in prostate tumors (Bₘₐₓ: 1800 fmol/mg protein) . The target compound’s methylphenoxy group may lack the piperidinyl moiety required for sigma receptor binding.
Anti-Inflammatory and Analgesic Activity
  • N-Benzimidazol-1-yl Methyl-Benzamides: Compounds 3a, 3e, and 3g reduce inflammation at 100 mg/kg (oral) with minimal gastric toxicity . The benzimidazole substituent likely enhances target engagement compared to the simpler phenoxyethyl group.

Physicochemical and Structural Analysis

  • Crystallography: 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with bond angles and lengths influenced by nitro and bromo substituents . The target compound’s methylphenoxy group may induce steric effects, altering packing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methylphenoxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methylphenoxy)ethyl]benzamide

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